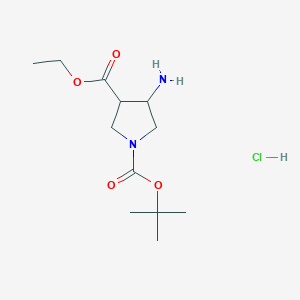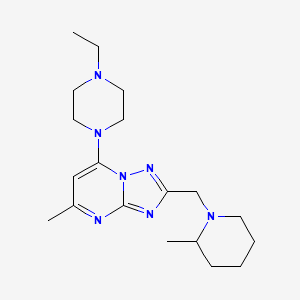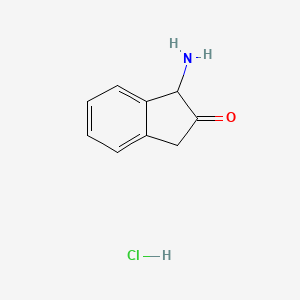
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methyl group at the alpha position, and a fluorine atom on the phenyl ring. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, D-4-fluorophenylalanine, is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Alpha-Methylation: The protected amino acid undergoes alpha-methylation using a suitable methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE undergoes several types of chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotection: D-4-fluorophenylalanine.
Coupling: Peptides containing this compound.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE has several scientific research applications:
Proteomics: Used in the synthesis of peptides and proteins for studying protein structure and function.
Drug Development: Serves as a building block in the synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Employed in the production of specialized peptides for industrial processes
作用機序
The mechanism of action of BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is primarily related to its role as a building block in peptide synthesis. It interacts with other amino acids and reagents to form peptide bonds, contributing to the formation of larger peptide and protein structures. The presence of the fluorine atom can influence the compound’s reactivity and binding properties, making it useful in studying specific molecular interactions .
類似化合物との比較
Similar Compounds
BOC-ALPHA-METHYL-D-PHENYLALANINE: Similar structure but lacks the fluorine atom on the phenyl ring.
BOC-D-4-FLUOROPHENYLALANINE: Similar structure but lacks the alpha-methyl group.
BOC-ALPHA-METHYL-L-4-FLUOROPHENYLALANINE: Similar structure but with the L-configuration instead of the D-configuration
Uniqueness
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is unique due to the combination of the BOC protecting group, the alpha-methyl group, and the fluorine atom on the phenyl ring. This combination imparts specific chemical properties and reactivity, making it valuable in specialized peptide synthesis and research applications .
特性
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)

![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)


![3-[chloro(fluoro)methyl]-1-methyl-N-{3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6614433.png)
![5-[(2,6-dichlorobenzenesulfonyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6614434.png)






